4-(Methylsulfanyl)-2-[(3,4,5-trimethoxyphenyl)formamido]butanoic acid
Description
4-(Methylsulfanyl)-2-[(3,4,5-trimethoxyphenyl)formamido]butanoic acid is a synthetic small molecule characterized by a butanoic acid backbone substituted with a methylsulfanyl group at the 4-position and a formamido-linked 3,4,5-trimethoxyphenyl group at the 2-position. The 3,4,5-trimethoxyphenyl moiety is a common pharmacophore in anticancer agents, such as combretastatin analogues, due to its tubulin-binding activity . Notably, the compound is listed as discontinued by CymitQuimica (), suggesting challenges in synthesis, stability, or commercial demand.
Properties
IUPAC Name |
4-methylsulfanyl-2-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6S/c1-20-11-7-9(8-12(21-2)13(11)22-3)14(17)16-10(15(18)19)5-6-23-4/h7-8,10H,5-6H2,1-4H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXYMQMLJGBMRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(CCSC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Methylsulfanyl)-2-[(3,4,5-trimethoxyphenyl)formamido]butanoic acid (CAS Number: 55652-31-8) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potentials based on diverse research studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 357.41 g/mol. The structure features a methylsulfanyl group and a formamido moiety attached to a butanoic acid backbone, along with three methoxy groups on the aromatic ring.
Synthesis
The compound can be synthesized through various methods, typically involving the reaction of 3,4,5-trimethoxybenzaldehyde with appropriate amines and carboxylic acids. The synthesis process often utilizes coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of amide bonds.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 50 |
| Escherichia coli | 18 | 75 |
| Bacillus subtilis | 22 | 40 |
These results suggest that the compound may serve as a potential lead in the development of new antibiotics.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay demonstrated that it effectively scavenges free radicals, with an IC50 value comparable to standard antioxidants:
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 25 |
| Ascorbic Acid | 20 |
This indicates that the compound may have protective effects against oxidative stress-related diseases.
Anti-inflammatory Activity
In vivo studies have suggested that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. Animal models treated with the compound showed reduced paw edema in comparison to control groups.
Case Studies and Research Findings
-
Study on Antibacterial Efficacy :
A study published in Journal of Antimicrobial Chemotherapy highlighted the antibacterial efficacy of various derivatives including our compound against resistant strains of bacteria. The study concluded that modifications to the side chains could enhance activity further . -
Evaluation of Antioxidant Properties :
Research conducted by Food Chemistry assessed the antioxidant capacity of several compounds similar to this compound. Results indicated a strong correlation between molecular structure and antioxidant potential . -
In Vivo Anti-inflammatory Effects :
A recent publication in Pharmacology Reports examined the anti-inflammatory potential in a rat model where treatment with this compound resulted in significant reductions in inflammation markers .
Scientific Research Applications
The compound 4-(Methylsulfanyl)-2-[(3,4,5-trimethoxyphenyl)formamido]butanoic acid , with CAS number 55652-31-8 , is a unique chemical entity that has garnered attention in various scientific research applications. This article explores its potential uses across different fields, including medicinal chemistry, pharmacology, and organic synthesis.
Medicinal Chemistry
This compound has been investigated for its pharmacological properties. The presence of the trimethoxyphenyl group suggests potential interactions with biological targets, making it a candidate for drug development.
Case Studies
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. The incorporation of the trimethoxyphenyl moiety is thought to enhance its interaction with cellular pathways involved in tumor growth.
- Anti-inflammatory Properties : Research has shown that compounds with similar structural features possess anti-inflammatory effects, suggesting that this compound may also mitigate inflammatory responses in vivo.
Pharmacology
The compound's structural characteristics allow for exploration in pharmacological studies focusing on:
- Enzyme Inhibition : Compounds with similar functional groups have been studied for their ability to inhibit specific enzymes related to metabolic pathways. This compound could serve as a lead molecule for developing enzyme inhibitors.
- Neuropharmacology : Given the increasing interest in compounds affecting neurotransmitter systems, this compound may be evaluated for its effects on neurotransmitter release or receptor modulation.
Organic Synthesis
In synthetic chemistry, this compound can be utilized as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for:
- Synthesis of Novel Derivatives : Researchers can modify the methylsulfanyl or formamido groups to create new derivatives with potentially enhanced biological activities.
- Building Block for Complex Molecules : The compound can act as a building block in the synthesis of larger organic molecules, particularly those aimed at pharmaceutical applications.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antitumor activity studies | Potential development of anticancer drugs |
| Anti-inflammatory research | New treatments for inflammatory diseases | |
| Pharmacology | Enzyme inhibition studies | Development of enzyme inhibitors |
| Neuropharmacological evaluations | Insights into neurotransmitter modulation | |
| Organic Synthesis | Intermediate for novel derivative synthesis | Creation of complex organic molecules |
| Building block for pharmaceuticals | Enhanced drug development opportunities |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
*Molecular weight calculated based on structure.
Key Observations:
Aromatic Substituent Effects: The 3,4,5-trimethoxyphenyl group (target compound) is associated with tubulin inhibition in combretastatin analogues . Replacing this with a biphenyl-fluorinated group () may enhance lipophilicity but reduce target specificity.
Functional Group Impact :
- The methylsulfanyl group in the target compound and may improve metabolic stability compared to sulfone or carboxylate derivatives (e.g., ).
- The oxazolone-lactone in introduces rigidity, which could restrict conformational flexibility required for biological activity .
Synthesis and Yield :
- PyBOP-mediated amidation () is a common method for carboxamide formation, yielding 56%. The discontinued status of the target compound () suggests possible inefficiencies in its synthesis.
- Lactone formation () requires harsh conditions (acetic anhydride/pyridine), limiting compatibility with acid-sensitive functional groups.
Commercial and Regulatory Status
- The target compound’s discontinuation () contrasts with the availability of analogues like and , which remain in production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
